

An In-depth Technical Guide to the Physicochemical Properties of Linear Alkylbenzenes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Hexadecylbenzene*

Cat. No.: *B072025*

[Get Quote](#)

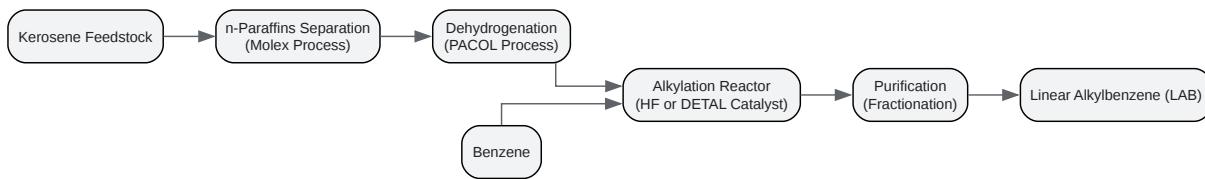
Abstract

Linear alkylbenzenes (LABs) are a class of organic compounds that serve as the primary raw material for the production of linear alkylbenzene sulfonates (LAS), the most widely used synthetic surfactants in detergents and cleaning products. This technical guide provides a comprehensive overview of the physicochemical properties of LABs, intended for researchers, scientists, and professionals in drug development and related industries. The guide delves into the synthesis, purification, and key characteristics of LABs, such as their boiling point, viscosity, and density. It also explores their applications, environmental fate, and the analytical techniques used for their characterization. The information presented herein is supported by authoritative sources to ensure scientific integrity and provide a thorough understanding of this important class of industrial chemicals.

Introduction to Linear Alkylbenzenes (LABs)

Linear alkylbenzenes are a family of aromatic hydrocarbons characterized by a benzene ring substituted with a linear alkyl chain.^[1] The general chemical formula for LABs is $C_6H_5C_nH_{2n+1}$, where the alkyl chain (C_nH_{2n+1}) is unbranched.^[2] For detergent production, the alkyl chain length typically ranges from 10 to 14 carbon atoms (C10-C14).^{[1][2]} Commercial LABs are a mixture of different isomers, with the phenyl group attached at various positions along the alkyl chain.^[3]

The significance of LABs lies in their role as precursors to linear alkylbenzene sulfonates (LAS), which are biodegradable surfactants.[\[2\]](#)[\[4\]](#) In the 1960s, LABs replaced the highly branched alkylbenzene sulfonates, which were found to be poorly biodegradable and caused significant environmental problems.[\[3\]](#)[\[5\]](#) The linear structure of the alkyl chain in LABs allows for their rapid biodegradation in the environment.[\[6\]](#)


Synthesis and Production of Linear Alkylbenzenes

The commercial production of linear alkylbenzenes is a multi-step process that begins with the extraction of high-purity linear paraffins (n-paraffins) from kerosene.[\[2\]](#)[\[7\]](#) The n-paraffins are then dehydrogenated to form linear olefins. These olefins are subsequently reacted with benzene in the presence of a catalyst to produce LABs.[\[2\]](#)

There are two primary industrial processes for the alkylation of benzene with linear olefins:

- Hydrogen Fluoride (HF) Process: This process utilizes hydrogen fluoride as a catalyst. It involves the dehydrogenation of n-paraffins to olefins, followed by the reaction with benzene.[\[2\]](#)
- DETAL Process: This process employs a fixed-bed solid catalyst.[\[2\]](#)[\[4\]](#) Due to the hazardous nature of HF, the DETAL process has become the more prevalent technology in newer LAB production plants.[\[3\]](#)[\[4\]](#)

The production process can be visualized as follows:

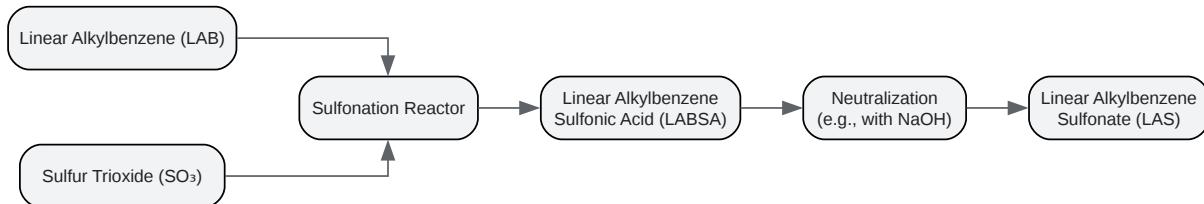
[Click to download full resolution via product page](#)

Caption: A simplified workflow for the industrial production of Linear Alkylbenzenes.

Key quality parameters for commercial LABs include the bromine index (a measure of residual olefins), sulfonatability, 2-phenyl isomer content, and the absence of impurities like tetralins.[\[2\]](#)
[\[3\]](#)

Physicochemical Properties of Linear Alkylbenzenes

Linear alkylbenzenes are colorless, odorless liquids at room temperature.[\[3\]](#)[\[8\]](#) Their physical and chemical properties are primarily determined by the length of the alkyl chain.


Property	Value (for C10-C13 LABs)	Significance
Appearance	Colorless liquid [2] [8]	Indicates purity.
Odor	Odorless [3] [8]	Important for consumer products.
Molecular Weight	218 - 260 g/mol [8]	Influences boiling point and viscosity.
Density	~0.8652 g/cm ³ at 20°C [3] [8]	Lighter than water.
Boiling Point	239.9 to 314.1°C [3] [8]	Wide range due to mixture of isomers.
Melting Point	< -39°C [3] [8]	Remains liquid at low temperatures.
Flash Point	~143.9°C [8]	Low flammability.
Vapor Pressure	0.013 hPa at 25°C [8]	Low volatility.
Water Solubility	< 1 mg/L at 20°C [8]	Insoluble in water.
Kinematic Viscosity	17 - 23 cSt at 40°C [9]	Affects handling and processing.

Applications of Linear Alkylbenzenes

The vast majority of linear alkylbenzenes produced globally are used as an intermediate in the manufacturing of linear alkylbenzene sulfonates (LAS).[\[2\]](#)[\[3\]](#) The conversion of LAB to LAS is

achieved through a sulfonation reaction, typically using sulfur trioxide (SO_3).[3]

The sulfonation process can be outlined as follows:

[Click to download full resolution via product page](#)

Caption: The conversion of Linear Alkylbenzene (LAB) to Linear Alkylbenzene Sulfonate (LAS).

LAS is a highly effective anionic surfactant used in a wide range of cleaning products, including:

- Household detergents (laundry powders and liquids)[10]
- Dishwashing liquids[10]
- Industrial and institutional cleaners

Beyond their primary use in detergent production, LABs have some niche applications, such as:

- Liquid scintillators in neutrino detectors due to their excellent optical transparency.[2]
- Heat transfer fluids and refrigeration lubricants.[9]
- Electric cable oil.

Environmental Fate and Toxicology

Biodegradability

A key characteristic of linear alkylbenzenes is their ready biodegradability in the environment. [6] The linear alkyl chain is susceptible to microbial degradation, with half-lives in natural waters estimated to be in the range of 4 to 9 days.[6] The biodegradation of LAS, the primary derivative of LABs, has also been extensively studied and is known to be rapid and complete under aerobic conditions.[11]

Aquatic Toxicity

Linear alkylbenzenes are generally considered to have low acute toxicity to most aquatic organisms.[1] However, some studies have shown that they can have chronic effects on certain invertebrates, such as *Daphnia magna*, at low concentrations.[1][6] The toxicity of the sulfonated product, LAS, is generally higher than that of LABs and is dependent on the alkyl chain length, with longer chains exhibiting greater toxicity.[1][12]

Human Health

Pure LAB is considered moderately hazardous and can cause skin and eye irritation upon direct contact, primarily for workers in industrial settings. For consumers, the main exposure is through detergents containing LAS, which are generally considered safe for their intended use but can cause irritation at high concentrations. Toxicological studies have indicated that LABs do not bioaccumulate in humans and have low systemic toxicity at typical exposure levels.

Analytical Techniques for Characterization

The analysis and characterization of linear alkylbenzenes and their derivatives are crucial for quality control and environmental monitoring. Several analytical techniques are employed for this purpose:

- Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for separating and identifying the different isomers and homologues of LABs.[13]
- High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the analysis of LAS and its biodegradation intermediates, sulfophenyl carboxylates (SPCs).[14] [15] Online solid-phase extraction (SPE) can be coupled with HPLC for the analysis of LAS in complex matrices like textiles.[16]

Experimental Protocol: GC-MS Analysis of LABs

This protocol provides a general guideline for the qualitative and quantitative analysis of LABs using GC-MS.

- Sample Preparation:

- For liquid samples, a simple dilution with a suitable solvent (e.g., hexane) may be sufficient.
- For solid or aqueous samples, a solvent extraction followed by concentration may be necessary.

- Instrumental Parameters (Typical):

- Column: A non-polar capillary column (e.g., VF-5ms) is suitable for separating LAB isomers.[\[13\]](#)
- Injector Temperature: 250°C[\[13\]](#)
- Oven Temperature Program: An initial temperature of around 150°C, ramped up to a final temperature of approximately 280°C.[\[13\]](#)
- Carrier Gas: Helium or Nitrogen.[\[13\]](#)
- Detector: Mass Spectrometer (MS) operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

- Data Analysis:

- Identification of LAB isomers is based on their retention times and mass spectra.
- Quantification can be performed using an internal or external standard method.[\[13\]](#)

Conclusion

Linear alkylbenzenes are a cornerstone of the modern detergent industry, primarily due to their role as the precursor to the biodegradable surfactant, linear alkylbenzene sulfonate. Their

physicochemical properties, including their liquid state at room temperature, low volatility, and excellent solvency, make them well-suited for industrial-scale production and sulfonation. While generally of low environmental and human toxicity, a thorough understanding of their properties and potential impacts is essential for their safe handling and use. The continued development of more sustainable production processes, such as the DETAL process, further solidifies the position of LABs as a key chemical intermediate in a world increasingly focused on environmental responsibility.

References

- An In-Depth Technical Guide to the Aquatic Toxicity of Linear Alkylbenzenes - Benchchem. (n.d.).
- Linear alkylbenzene - Wikipedia. (n.d.).
- Environmental Fact Sheet (#1) C10-13 Linear Alkyl Benzene (LAB) | ERASM. (2017).
- Fate of Linear Alkylbenzenes Released to the Coastal Environment near Boston Harbor | Environmental Science & Technology - ACS Publications. (2001).
- Linear Alkylbenzene, C10-C13 (Cas 129813-58-7) - Parchem. (n.d.).
- Green synthesis of linear alkylbenzenes via Diels–Alder cycloaddition between furan and linear alkenes over niobic acid catalyst - Taylor & Francis Online. (n.d.).
- Fate of Linear Alkylbenzenes Released to the Coastal Environment near Boston Harbor - MIT. (n.d.).
- Fate of linear alkylbenzene sulfonate in the environment. (n.d.).
- Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (*sparus aurata*) - PubMed. (2002).
- Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications. (2025).
- Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater - PubMed. (2004).
- Linear Alkyl Benzene Toxicity: Health & Environment Effects - Chembridges Group. (2025).
- US8455706B2 - Method of making linear alkylbenzenes - Google Patents. (n.d.).
- Biodegradation of Coproducts of Commercial Linear Alkylbenzene Sulfonate | Environmental Science & Technology - ACS Publications. (n.d.).
- Linear Alkylbenzene Sulfonic Acid (LABSA) Manufacturing Process and Its Uses - CSM. (2025).
- An aquatic environmental safety assessment of linear alkylbenzene - Oxford Academic. (n.d.).
- Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. (2021).
- (PDF) Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. (2023).

- Fate of linear alkylbenzene sulfonates in the environment: A review - ResearchGate. (2009).
- Linear Alkylbenzene Sulphonates: Biodegradability and Isomeric Composition. (2025).
- Linear Alkyl Benzene Sulfonic Acid Production. (n.d.).
- Toxic Effects of Linear Alkylbenzene Sulfonate on Metabolic Activity, Growth Rate, and Microcolony Formation of Nitrosomonas and Nitrosospira Strains - NIH. (n.d.).
- Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. (n.d.).
- Toxicity of Linear Alkyl Benzenes (LABs) to the Aquatic Crustacean Daphnia magna through Waterborne and Food Chain Exposures | Request PDF - ResearchGate. (2025).
- Linear Alkylbenzene (LAB, CAS No. 67774-74-7): Chemical Properties, Production Processes, and Industrial Applications - PolyblueChem. (2025).
- Synthesis of Linear Alkylbenzenes over Beta Zeolites with Enhanced Transport and Surface Activity | Industrial & Engineering Chemistry Research - ACS Publications. (2021).
- Production method of linear alkylbenzene (sulfonic acid) - Panorama Global Trade Sdn Bhd. (n.d.).
- A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. (2022).
- 1 Physical properties of linear alkylbenzene (LAB) cable oil - ResearchGate. (n.d.).
- ICSC 1602 - C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT. (n.d.).
- Benzene, C10-C16 alkyl derivatives (123-01-3, 6742-54-7, 68648-87-3, 129813-58-7, 68442-69-3, 129813-59-8, 12813-60-1) - OECD Existing Chemicals Database. (n.d.).
- Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC - TÜBİTAK Academic Journals. (2002).
- Heavy Linear Alkyl Benzene HLAB | PDF | Viscosity | Mechanical Engineering - Scribd. (n.d.).
- Physicochemical determinants of linear alkylbenzene sulfonate (LAS) disposition in skin exposed to aqueous cutting fluid mixtures - PubMed. (n.d.).
- LINEAR ALKYL BENZENE SPECIFICATION. (n.d.).
- cross-validation of analytical methods for alkylbenzene analysis - Benchchem. (n.d.).
- Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique - ResearchGate. (n.d.).
- LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213) - Shodex HPLC Columns. (n.d.).
- Determination of linear alkylbenzene sulfonate in textile using online solid-phase extraction followed by HPLC with UV detection. (n.d.).
- Linear AlkylBenzene (LAB) - Arena Petro Gas. (n.d.).
- LINEAR ALKYLBENZENE (LAB) - keytonenergy. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Linear alkylbenzene - Wikipedia [en.wikipedia.org]
- 3. Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications [elchemistry.com]
- 4. labsaco.com [labsaco.com]
- 5. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. US8455706B2 - Method of making linear alkylbenzenes - Google Patents [patents.google.com]
- 8. erasm.org [erasm.org]
- 9. scribd.com [scribd.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (*sparus aurata*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Linear Alkylbenzenes]. BenchChem, [2026]. [Online PDF]. Available at: pdf.benchchem.com

[<https://www.benchchem.com/product/b072025#physicochemical-properties-of-linear-alkylbenzenes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com